REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1C(Cl)=O)([CH3:3])[CH3:2].[Cl:14][Sn](Cl)(Cl)Cl.[2H][C:20]([2H])([2H])[O:21][2H].[2H]O[2H]>>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([C:20]([Cl:14])=[O:21])=[CH:10][CH:6]=1)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C(=O)Cl)C=CC=C1
|
Name
|
SnCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
solidified red-brown reaction mixture
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
CD3OD D2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[2H]C(O[2H])([2H])[2H].[2H]O[2H]
|
Name
|
mixture
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was homogenized
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the degree of polymerization (dp)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |